2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE
Overview
Description
Preparation Methods
The synthesis of 2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with ethyl iodide under basic conditions to form the ethylated intermediate . This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE involves the inhibition of chitinase 3-like 1 (CHI3L1), a protein associated with various pathological conditions . By binding to CHI3L1, this compound blocks the IL-13Rα2-mediated JNK-AP-1 signaling pathway, leading to reduced inflammation and tumor growth . This mechanism is particularly relevant in the context of neuroinflammation and cancer .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-ETHYLPHENYL)BUTANAMIDE
- 6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINOXALINE DERIVATIVES
Compared to these compounds, 2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE exhibits unique biological activities and a distinct mechanism of action, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3-ethyl-6,7-dimethoxy-4-oxoquinazolin-2-yl)sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-23-19(25)14-10-16(26-2)17(27-3)11-15(14)22-20(23)28-12-18(24)21-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSITYIMMJFPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)NC3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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